lithium;9H-fluoren-9-ide-2-carbonitrile
Description
Lithium 9H-fluoren-9-ide-2-carbonitrile is an organometallic compound comprising a fluorene backbone substituted with a cyano group at the 2-position and a lithium counterion at the 9-position.
Properties
CAS No. |
88223-11-4 |
|---|---|
Molecular Formula |
C14H8LiN |
Molecular Weight |
197.2 g/mol |
IUPAC Name |
lithium;9H-fluoren-9-ide-2-carbonitrile |
InChI |
InChI=1S/C14H8N.Li/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14;/h1-8H;/q-1;+1 |
InChI Key |
OQBTYIQWPOUBCO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]1C2=CC=CC=C2C3=C1C=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of lithium;9H-fluoren-9-ide-2-carbonitrile typically involves the reaction of 9H-fluoren-9-ide with lithium and a carbonitrile group. One common method involves the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . This reaction can be carried out under mild conditions, typically at room temperature, and results in high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
Lithium;9H-fluoren-9-ide-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where the lithium atom can be replaced by other nucleophiles. Common reagents used in these reactions include boron trifluoride, N-bromosuccinimide, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lithium;9H-fluoren-9-ide-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an anti-inflammatory agent and inhibitor of leukocytes.
Mechanism of Action
The mechanism of action of lithium;9H-fluoren-9-ide-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can form stable complexes with different biomolecules, influencing their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Fluorene Carbonitriles
(a) 9,9-Dibutyl-9H-fluorene-2-carbonitrile
- Structure : Features a fluorene backbone with two butyl groups at the 9-position and a nitrile at the 2-position.
- Crystallography: Monoclinic crystal system (space group P21/n), with unit cell parameters a = 15.899 Å, b = 5.6109 Å, c = 15.664 Å, and β = 103.69° .
- Applications : Used in organic light-emitting diodes (OLEDs) due to enhanced solubility from butyl groups and stable charge transport .
(b) 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile
- Structure : Combines a fluorene moiety with a furan ring linked via a methylidene bridge and a nitrile group.
- Crystallography: Monoclinic (P21/n), unit cell dimensions a = 15.899 Å, b = 5.6109 Å, c = 15.664 Å, β = 103.69°, and Z = 4 .
- Applications: Exhibits electro-optical properties suitable for polymer LEDs (PLEDs) and anticorrosive nanocomposites .
(c) 9H-Fluorene-9-carbonitrile
Lithium Salts of Fluorene Derivatives
Lithium salts of fluorene derivatives are less documented in the evidence, but inferences can be drawn:
- Reactivity : The lithium ion in 9H-fluoren-9-ide-2-carbonitrile likely increases nucleophilicity at the 9-position, facilitating use in polymerization or cross-coupling reactions, analogous to other fluorenyllithium compounds.
Data Tables
Table 1: Structural and Crystallographic Comparison
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